molecular formula C15H10N2O2 B12856354 5-(3-Quinolinyl)nicotinic acid

5-(3-Quinolinyl)nicotinic acid

Cat. No.: B12856354
M. Wt: 250.25 g/mol
InChI Key: HOJVOZVGYHGJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Quinolinyl)nicotinic acid is an organic compound characterized by the presence of a quinoline ring attached to a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Quinolinyl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available quinoline and nicotinic acid derivatives.

    Coupling Reaction: A common method involves the coupling of 3-bromoquinoline with nicotinic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This reaction is carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd(PPh3)4) in an organic solvent (e.g., toluene) under an inert atmosphere.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring cost-effectiveness, and maintaining high purity standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the quin

Properties

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

5-quinolin-3-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C15H10N2O2/c18-15(19)13-6-11(7-16-8-13)12-5-10-3-1-2-4-14(10)17-9-12/h1-9H,(H,18,19)

InChI Key

HOJVOZVGYHGJNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CN=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.